molecular formula C10H11NO2 B13325123 3-Phenylazetidine-2-carboxylic acid

3-Phenylazetidine-2-carboxylic acid

Cat. No.: B13325123
M. Wt: 177.20 g/mol
InChI Key: CCKKROBXZIZREN-UHFFFAOYSA-N
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Description

3-Phenylazetidine-2-carboxylic acid: is a heterocyclic compound featuring an azetidine ring substituted with a phenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, enantiomerically pure 3-phenylaziridine-2-carboxylic ester can be prepared from alpha,beta-unsaturated ester using Sharpless asymmetric dihydroxylation . This intermediate can then be treated with various reagents to yield the desired azetidine derivative.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-Phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Phenylazetidine-2-carboxylic acid is unique due to its phenyl substitution, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other azetidine derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

3-phenylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKROBXZIZREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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